6-(4-Chlorophenoxy)hexan-1-amine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It features a hexan-1-amine backbone substituted with a 4-chlorophenoxy group. This compound is significant for its role as an intermediate in organic synthesis and its potential biological activities.
The compound can be synthesized through various chemical methods, often involving the reaction of 4-chlorophenol with hexan-1-amine derivatives. It is primarily sourced from laboratory syntheses and is available from chemical suppliers for research purposes.
6-(4-Chlorophenoxy)hexan-1-amine belongs to the class of amines and phenolic compounds, which are widely studied for their reactivity and utility in medicinal chemistry.
The synthesis of 6-(4-chlorophenoxy)hexan-1-amine typically involves the following steps:
In industrial settings, continuous flow reactors may be utilized to optimize production efficiency and yield. Purification methods such as crystallization or chromatography are employed to isolate the pure compound from byproducts .
The molecular structure of 6-(4-chlorophenoxy)hexan-1-amine can be represented as follows:
The structure features a hexane chain with an amine group at one end and a chlorophenoxy group at the other.
The compound's structural data can be summarized in the following table:
Property | Value |
---|---|
CAS Number | 820973-59-9 |
InChI Key | IFNFDOGIUFHROY-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCN(C1=CC=C(C=C1)Cl) |
6-(4-Chlorophenoxy)hexan-1-amine can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions .
The mechanism of action of 6-(4-chlorophenoxy)hexan-1-amine involves its interaction with biological targets, potentially modulating receptor activity or enzyme function. This compound may exhibit pharmacological effects due to its structural similarity to known bioactive molecules, making it a candidate for further biological studies .
The physical properties of 6-(4-chlorophenoxy)hexan-1-amine include:
The chemical properties include:
Relevant data indicates that the compound may exhibit varied reactivity based on environmental conditions .
6-(4-Chlorophenoxy)hexan-1-amine has several scientific applications:
The compound's unique structure and properties make it a valuable tool in both academic research and industrial applications, particularly within the fields of chemistry and pharmacology.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: